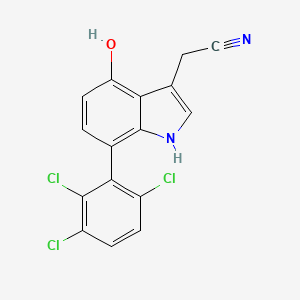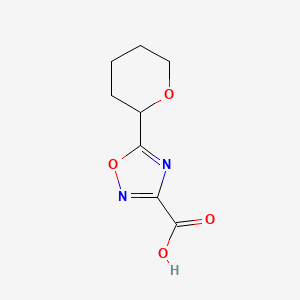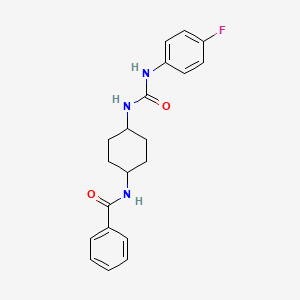
N-(4-(3-(4-Fluorophenyl)ureido)cyclohexyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(3-(4-Fluorophenyl)ureido)cyclohexyl)benzamide is a synthetic organic compound with the molecular formula C20H22FN3O2 and a molecular weight of 355.41 g/mol This compound is characterized by the presence of a fluorophenyl group, a ureido group, and a cyclohexylbenzamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(3-(4-Fluorophenyl)ureido)cyclohexyl)benzamide typically involves the reaction of 4-fluoroaniline with cyclohexyl isocyanate to form the intermediate 4-(3-(4-fluorophenyl)ureido)cyclohexylamine. This intermediate is then reacted with benzoyl chloride to yield the final product . The reaction conditions generally include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of larger reaction vessels, more efficient mixing and temperature control, and potentially continuous flow processes to increase yield and reduce production time.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-(3-(4-Fluorophenyl)ureido)cyclohexyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
N-(4-(3-(4-Fluorophenyl)ureido)cyclohexyl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings
Mécanisme D'action
The mechanism of action of N-(4-(3-(4-Fluorophenyl)ureido)cyclohexyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity to these targets, while the ureido and benzamide groups can participate in hydrogen bonding and other interactions that stabilize the compound-target complex. This can lead to modulation of biological pathways and exertion of therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-(3-(4-Chlorophenyl)ureido)cyclohexyl)benzamide
- N-(4-(3-(4-Methylphenyl)ureido)cyclohexyl)benzamide
- N-(4-(3-(4-Nitrophenyl)ureido)cyclohexyl)benzamide
Uniqueness
N-(4-(3-(4-Fluorophenyl)ureido)cyclohexyl)benzamide is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and binding affinity to molecular targets, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C20H22FN3O2 |
|---|---|
Poids moléculaire |
355.4 g/mol |
Nom IUPAC |
N-[4-[(4-fluorophenyl)carbamoylamino]cyclohexyl]benzamide |
InChI |
InChI=1S/C20H22FN3O2/c21-15-6-8-17(9-7-15)23-20(26)24-18-12-10-16(11-13-18)22-19(25)14-4-2-1-3-5-14/h1-9,16,18H,10-13H2,(H,22,25)(H2,23,24,26) |
Clé InChI |
CSVNREZAIDTXMT-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CCC1NC(=O)C2=CC=CC=C2)NC(=O)NC3=CC=C(C=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-7-carboxylate](/img/structure/B13078658.png)
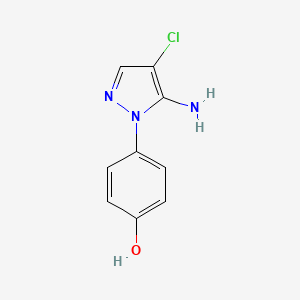

![5-Bromo-1,5-dihydroimidazo[1,2-a]pyridin-8-amine](/img/structure/B13078677.png)
![2-[(3-Methoxyphenyl)methyl]-2H-1,2,3-triazol-4-amine](/img/structure/B13078682.png)

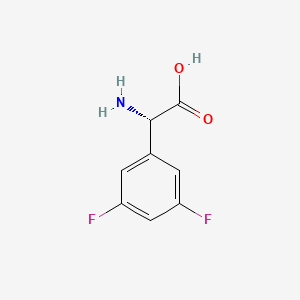
![4-chloro-1-[2-(oxolan-2-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13078690.png)
![1-Thia-4,8-diazaspiro[4.5]decan-3-one](/img/structure/B13078695.png)
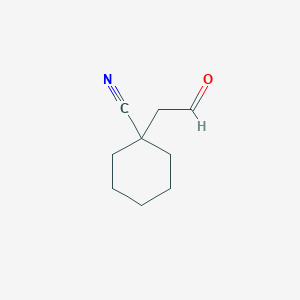
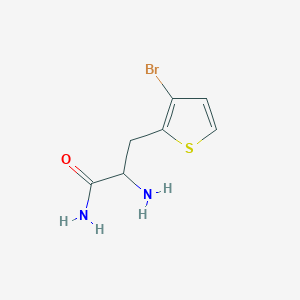
![(2Z)-3-[2-(Difluoromethoxy)phenyl]-2-phenylprop-2-enoic acid](/img/structure/B13078715.png)
